molecular formula C18H21ClF2N6O2 B10919032 N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide

N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide

Cat. No.: B10919032
M. Wt: 426.8 g/mol
InChI Key: NIDSNUGMJZVENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a pyrazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the difluoromethyl group and the construction of the pyrazolopyridine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.

Scientific Research Applications

N~1~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE include other pyrazole and pyrazolopyridine derivatives with similar structural features.

Uniqueness

The uniqueness of N1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H21ClF2N6O2

Molecular Weight

426.8 g/mol

IUPAC Name

N-(4-chloro-1-methylpyrazol-3-yl)-3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propylpyrazolo[3,4-b]pyridin-7-yl]propanamide

InChI

InChI=1S/C18H21ClF2N6O2/c1-4-6-27-10(2)15-11(16(20)21)8-14(29)26(18(15)24-27)7-5-13(28)22-17-12(19)9-25(3)23-17/h8-9,16H,4-7H2,1-3H3,(H,22,23,28)

InChI Key

NIDSNUGMJZVENV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=NN(C=C3Cl)C)C(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.